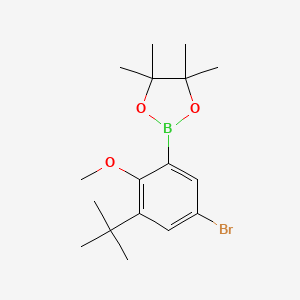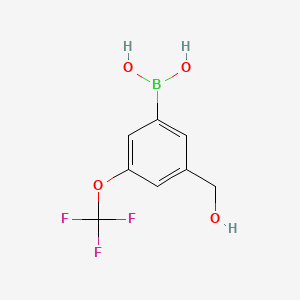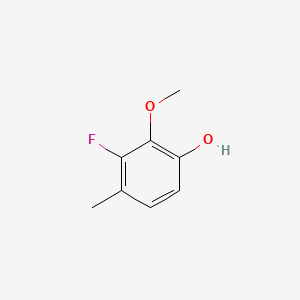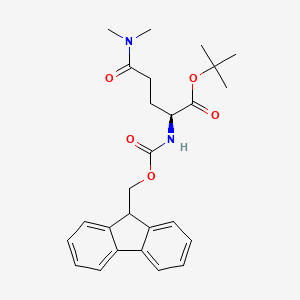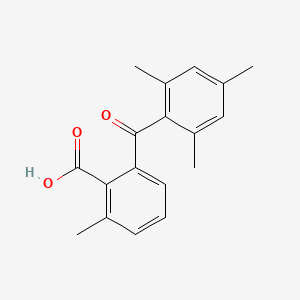
2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid is a chemical compound with the molecular formula C17H16O3 It is known for its unique structure, which includes a benzoic acid core substituted with methyl and trimethylbenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methylbenzoic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and leading to desired biological effects.
類似化合物との比較
2,4,6-Trimethylbenzoic acid: Shares the trimethylbenzoyl group but lacks the additional methyl group on the benzoic acid core.
2-Methylbenzoic acid: Lacks the trimethylbenzoyl group, making it less complex.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a similar trimethylbenzoyl group but with different substituents.
Uniqueness: 2-Methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
2346-68-1 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
2-methyl-6-(2,4,6-trimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c1-10-8-12(3)15(13(4)9-10)17(19)14-7-5-6-11(2)16(14)18(20)21/h5-9H,1-4H3,(H,20,21) |
InChIキー |
HJLHQJJASRPVGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C2=C(C=C(C=C2C)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


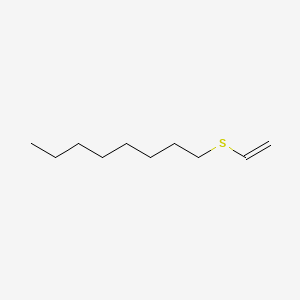
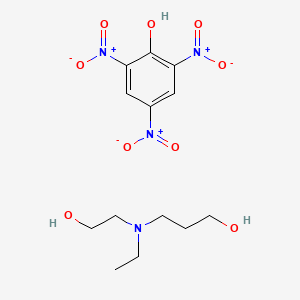
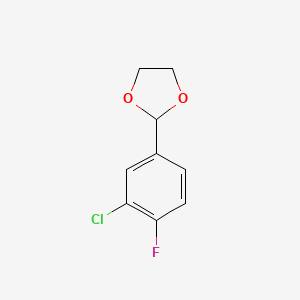
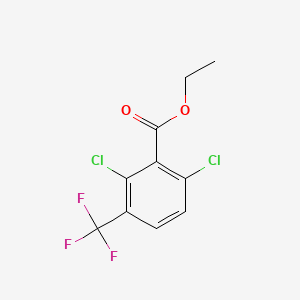

![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)


